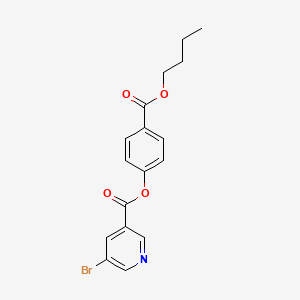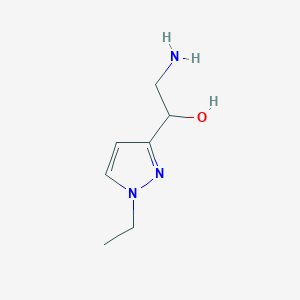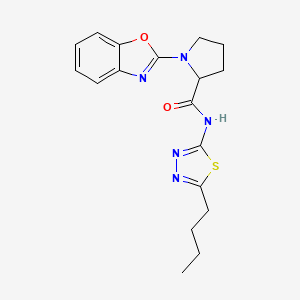
4-(Butoxycarbonyl)phenyl 5-bromonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butoxycarbonyl)phenyl 5-bromonicotinate is an organic compound that belongs to the class of phenylboronic acid derivatives. These compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate typically involves the esterification of 4-hydroxybenzoic acid with butyl chloroformate, followed by bromination of the resulting ester. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Butoxycarbonyl)phenyl 5-bromonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
4-(Butoxycarbonyl)phenyl 5-bromonicotinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
4-Formylphenylboronic Acid: Used in similar coupling reactions but has different reactivity due to the formyl group.
4-(N-Boc-amino)phenylboronic Acid: Another derivative with applications in organic synthesis.
Uniqueness: 4-(Butoxycarbonyl)phenyl 5-bromonicotinate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its butoxycarbonyl group offers protection during synthesis, making it a valuable intermediate in complex organic syntheses .
Propriétés
IUPAC Name |
(4-butoxycarbonylphenyl) 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-3-8-22-16(20)12-4-6-15(7-5-12)23-17(21)13-9-14(18)11-19-10-13/h4-7,9-11H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMHSGWVWPKHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)


![N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2755960.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755963.png)



![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)
![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)

![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride](/img/structure/B2755974.png)
